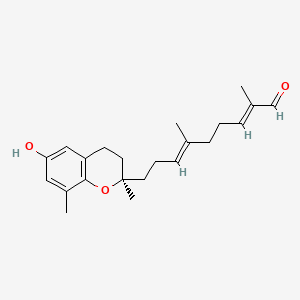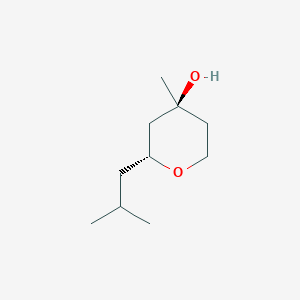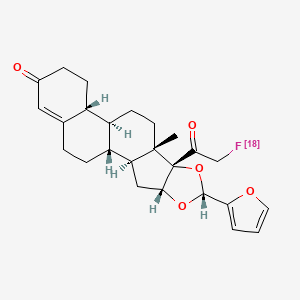
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride is a chemical compound with the molecular formula C15H24ClNO It is a derivative of indanone, a bicyclic organic compound, and contains a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride typically involves the reaction of hexahydro-1-indanone with piperazine in the presence of a suitable catalyst. One common method involves the use of L-proline as an efficient and environmentally benign catalyst . The reaction conditions are generally mild, and the process can be carried out under metal-free and additive-free conditions, making it a green synthetic pathway.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound can interact with various receptors and enzymes, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Indanone: A related compound with a similar indanone core structure.
2-Indanone: Another isomer of indanone with different chemical properties.
Piperazine derivatives: Compounds containing the piperazine moiety, such as 1-(2-Pyridyl)piperazine.
Uniqueness
2-(1-Piperazinylmethyl)hexahydro-1-indanone hydrochloride is unique due to its combination of the indanone core and piperazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
| 88364-41-4 | |
Fórmula molecular |
C14H25ClN2O |
Peso molecular |
272.81 g/mol |
Nombre IUPAC |
2-(piperazin-1-ylmethyl)-2,3,3a,4,5,6,7,7a-octahydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C14H24N2O.ClH/c17-14-12(10-16-7-5-15-6-8-16)9-11-3-1-2-4-13(11)14;/h11-13,15H,1-10H2;1H |
Clave InChI |
PFTSFMWUQHNJMN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CC(C2=O)CN3CCNCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







